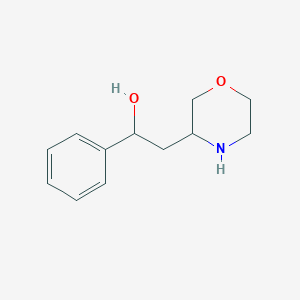

2-(Morpholin-3-yl)-1-phenylethan-1-ol

Description

Properties

IUPAC Name |

2-morpholin-3-yl-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-12(10-4-2-1-3-5-10)8-11-9-15-7-6-13-11/h1-5,11-14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPGHSWEBWKQDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001305461 | |

| Record name | 3-Morpholineethanol, α-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394042-11-5 | |

| Record name | 3-Morpholineethanol, α-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394042-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Morpholineethanol, α-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 2-Tosyl-1,2-oxazetidine (Intermediate 1)

- Synthesized according to established literature procedures.

- Characterization data (NMR, MS) confirm the identity and purity.

Preparation of α-Formyl Carboxylates (Intermediates 2a–2l)

- Prepared via base-catalyzed formylation of esters using n-butyllithium and methyl or ethyl formate at low temperatures (−78 °C).

- Typical procedure involves:

- Cooling diisopropylamine in anhydrous THF to −78 °C.

- Dropwise addition of n-butyllithium under nitrogen atmosphere.

- Addition of the ester substrate, stirring, then addition of formate reagent.

- Workup includes acidification, extraction, drying, and purification by column chromatography.

- Yields range from 35% to 52%, depending on the substrate.

Example Data for Methyl 2-methyl-3-oxopropanoate (2a):

| Step | Conditions | Yield (%) | Product State |

|---|---|---|---|

| n-BuLi addition | Dropwise at −78 °C in THF | — | — |

| Ester addition | Stir 1 h at −78 °C | — | — |

| Methyl formate addition | Stir 1 h at −78 °C, then warm to room temp | 35 | Colorless oil |

| Workup | Acidification to pH 3–4, extraction, drying | — | — |

Morpholine Ring Formation

General Procedure

- Equimolar amounts of 2-tosyl-1,2-oxazetidine (1) and α-formyl ester (2a–l) are combined.

- Potassium carbonate (K2CO3) is used as the base catalyst (1.2 equivalents).

- Reaction is carried out in 1,4-dioxane (0.5 M solution) at room temperature.

- Stirring is maintained overnight (approximately 16 hours).

- The reaction mixture is then filtered, concentrated, and purified by gradient column chromatography using hexane/ethyl acetate as eluent.

Diastereoselectivity and Mechanistic Insights

- The reaction proceeds via a morpholine hemiaminal intermediate.

- Diastereoselectivity is influenced by:

- Steric effects, notably pseudo A1,3 strain between the C-3 substituent and the N-tosyl group.

- Stereoelectronic effects, including the anomeric effect of oxygen atoms.

- Photoredox-mediated radical processes can further elaborate these intermediates into conformationally rigid morpholines with high diastereoselectivity.

Representative Data Table of Selected Morpholine Products

| Product Code | Starting α-Formyl Ester | Base Used | Solvent | Reaction Time | Yield (%) | Diastereomeric Ratio (d.r.) | Notes |

|---|---|---|---|---|---|---|---|

| 3a | 2a (methyl 2-methyl-3-oxopropanoate) | K2CO3 | 1,4-dioxane | 16 h | High | High | Gram scale synthesis feasible |

| 3b–3l | Various α-formyl esters | K2CO3 | 1,4-dioxane | 16 h | Moderate to High | Moderate to High | Functional group tolerant |

| 3l | Diester 2l | K2CO3 | 1,4-dioxane | 16 h | Moderate | Not specified | Undergoes intramolecular transesterification |

Summary of Key Experimental Conditions

| Parameter | Optimal Condition |

|---|---|

| Base | Potassium carbonate (K2CO3) |

| Solvent | 1,4-Dioxane or toluene |

| Temperature | Room temperature |

| Reaction Time | Overnight (~16 hours) |

| Concentration | Approximately 0.5 M |

| Workup | Filtration, concentration, chromatography |

Chemical Reactions Analysis

Types of Reactions: 2-(Morpholin-3-yl)-1-phenylethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving strong bases or acids to facilitate the reaction.

Major Products:

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a secondary alcohol.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-(Morpholin-3-yl)-1-phenylethan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Morpholin-3-yl)-1-phenylethan-1-ol involves its interaction with specific molecular targets. It can inhibit the activity of various enzymes and signaling pathways, reducing oxidative stress and modulating neurotransmitter activity. This compound has shown potential in improving cognitive function in animal models of Alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Amino/Alkanolamine Substituents

- 2-(Dimethylamino)-1-phenylethan-1-ol (Compound 17): Structure: Contains a dimethylamino group instead of morpholinyl. Reactivity: Undergoes oxidative dealkylation in alkaline conditions, yielding benzaldehyde and dimethylamine via iminium intermediates . Comparison: The morpholinyl group’s oxygen atom may enhance stability against oxidation compared to dimethylamino, which lacks electron-withdrawing substituents.

- 2-(Diisopropylamino)-1-phenylethan-1-ol (Compound 58): Synthesis: Produced via GP4 reaction with 22% yield, likely due to steric hindrance from the bulky diisopropyl group . Comparison: Morpholinyl’s smaller ring system may improve synthetic accessibility and yield compared to branched aliphatic amines.

Piperazine and Piperidine Derivatives

- 2-(4-Methylpiperazino)-1-phenylethan-1-ol: Properties: Exhibits flexibility due to the piperazine ring, contrasting with morpholine’s rigid oxygen-containing structure. Molecular weight: 220.31 g/mol (vs. 205.25 g/mol for morpholinyl analog) . Pharmacology: Piperazine derivatives often target neurotransmitter receptors, whereas morpholine’s oxygen may enhance hydrogen bonding in biological systems.

Heterocyclic Ether Derivatives

- 2-(Oxolan-3-yl)-1-phenylethan-1-ol: Structure: Features a tetrahydrofuran (oxolane) ring.

Thioether and Sulfur-Containing Analogs

- 2-((4-Bromophenyl)thio)-1-phenylethan-1-ol (4b) :

Pharmacological and QSAR Insights

- QSAR Studies: (R)-2-((2-(1H-Indol-2-yl)ethyl)amino)-1-phenylethan-1-ol: 3D-QSAR models highlight the importance of substituent bulk and hydrogen bonding for beta-3-adrenergic receptor affinity. Morpholinyl’s oxygen may optimize these interactions compared to indole-based analogs . Ephedrine Synthesis: 2-(Methylamino)-1-phenylethan-1-ol is methylated to produce ephedrine with 80% yield, suggesting morpholinyl derivatives could serve as alternatives for chiral amine synthesis .

Data Tables

Table 2: Pharmacological Relevance

Biological Activity

2-(Morpholin-3-yl)-1-phenylethan-1-ol, also known as a morpholine derivative, has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H21NO

- Molecular Weight : 283.4 g/mol

- Structure : The compound features a morpholine ring attached to a phenylethanol moiety, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that morpholine derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of similar compounds against Acinetobacter baumannii and Pseudomonas aeruginosa, pathogens on the WHO priority list for antibiotic resistance . The structure of this compound suggests it may interact with bacterial targets similarly.

Antifungal Activity

Another investigation into thiazole heterocycles, which share structural similarities with morpholine derivatives, demonstrated notable antifungal activity against Candida albicans and Candida parapsilosis. The study emphasized the importance of substituents on the phenyl ring for enhancing biological activity . While specific data on the antifungal effects of this compound is limited, its structural characteristics suggest potential efficacy.

Cytotoxicity

Cytotoxicity studies are crucial for assessing the safety profile of any compound. In vitro tests have shown that related morpholine compounds can exhibit cytotoxic effects at varying concentrations. For instance, compounds similar to this compound were evaluated against NIH/3T3 cell lines, revealing IC50 values that indicate their potential toxicity levels .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes in bacterial and fungal metabolism.

- Membrane Disruption : Morpholine derivatives may disrupt microbial membranes, leading to cell lysis.

- Receptor Interaction : The compound may interact with specific receptors or proteins involved in microbial growth and survival.

Study on Antimicrobial Properties

A structured study focused on a series of morpholine derivatives indicated that modifications on the phenyl ring significantly influenced antibacterial potency. For instance, replacing certain substituents enhanced solubility and reduced plasma protein binding, thereby improving bioavailability and efficacy against resistant strains .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 4 | A. baumannii |

| Compound B | 8 | P. aeruginosa |

| This compound | TBD | TBD |

Study on Cytotoxicity

In cytotoxicity assessments involving NIH/3T3 cells, various derivatives were tested for their IC50 values to gauge their safety profiles:

| Compound | IC50 (μM) |

|---|---|

| 2d | 148.26 |

| 2e | 187.66 |

| Doxorubicin | >1000 |

These results suggest that while some derivatives exhibit promising biological activities, their safety must be carefully evaluated through further studies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Morpholin-3-yl)-1-phenylethan-1-ol, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound is synthesized via enantioselective biocatalytic reductions or transition-metal-catalyzed reactions. For instance, enzymatic reduction of acetophenone derivatives using Yarrowia lipolytica strains achieves high enantiomeric excess (up to >99% ee) by leveraging substrate-coupled cofactor recycling . Rhodium-catalyzed methods, such as those described in tandem Rh(II)/squaramide relay catalysis, enable stereocontrol through chiral auxiliaries or ligands, yielding diastereomerically pure products . Reaction parameters like pH, temperature, and solvent polarity critically affect enzyme activity or metal-ligand coordination, directly impacting stereoselectivity .

Q. How is the structural configuration of this compound confirmed in synthesized samples?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., , ) and X-ray crystallography are standard. For example, NMR analysis of similar α-aminoalcohol derivatives confirms stereochemistry via coupling constants (e.g., for vicinal protons) and integration ratios . X-ray diffraction of crystalline derivatives (e.g., dihydro-β-carboline analogs) provides unambiguous proof of absolute configuration . High-resolution mass spectrometry (HRMS) further validates molecular identity .

Q. What analytical techniques are used to assess the purity of this compound in complex mixtures?

- Methodological Answer : Reverse-phase HPLC with chiral stationary phases separates enantiomers, while GC-MS quantifies volatile impurities. For example, chiral HPLC resolved R- and S-enantiomers of 1-phenylethan-1-ol derivatives with >95% purity . LC-MS or UPLC-PDA systems are employed for detecting byproducts in multi-step syntheses .

Advanced Research Questions

Q. How does this compound participate in redox-neutral catalytic cycles, and what mechanistic insights exist?

- Methodological Answer : In Rh(III)-catalyzed lignin depolymerization, the compound acts as a hydrogen donor via β-O-4 bond cleavage. Density functional theory (DFT) studies reveal a [2Rh]–H intermediate with a rate-determining Cβ–O bond breakage energy barrier of 35.3 kcal/mol. The γ-OH group elimination and subsequent reduction steps are critical for maintaining catalytic turnover . Experimental validation using deuterium labeling or kinetic isotope effects (KIEs) can further elucidate hydrogen transfer pathways.

Q. What strategies optimize enantioselective synthesis of this compound derivatives for pharmaceutical applications?

- Methodological Answer : Dynamic kinetic resolution (DKR) using dual enzyme/metal catalysts achieves high enantiopurity. For example, Y. lipolytica oxidizes S-alcohols to ketones while reducing the ketone to R-alcohols, shifting equilibrium toward the desired enantiomer . Chiral squaramide ligands in Rh(II) catalysis enhance stereoselectivity by stabilizing transition states via hydrogen bonding . Computational docking studies (e.g., AutoDock Vina) predict ligand-enzyme interactions to guide catalyst design .

Q. How do computational models predict the reactivity of this compound in multi-step reaction cascades?

- Methodological Answer : DFT calculations map reaction coordinates for intermediates, such as transition states in Rh-catalyzed C–H activation. For lignin model systems, Fukui indices identify nucleophilic/electrophilic sites, aiding in predicting regioselectivity during bond cleavage . Machine learning (ML) models trained on reaction databases (e.g., USPTO) can forecast yields or side products for novel synthetic routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.